molecular formula C24H22N2O2S B11124217 (2Z)-6-benzyl-5-methyl-2-[4-(propan-2-yl)benzylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

(2Z)-6-benzyl-5-methyl-2-[4-(propan-2-yl)benzylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

Cat. No.: B11124217
M. Wt: 402.5 g/mol
InChI Key: OXHMXQINEWGEAV-STZFKDTASA-N
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Description

(2Z)-6-BENZYL-5-METHYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-BENZYL-5-METHYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the benzyl and methyl groups. The final step involves the formation of the methylene bridge with the isopropylphenyl group. Reaction conditions often include the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-BENZYL-5-METHYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylene bridge to a single bond, altering the compound’s electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s reactivity and solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(2Z)-6-BENZYL-5-METHYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (2Z)-6-BENZYL-5-METHYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.

    Thiazole Derivatives: Compounds with thiazole rings share some structural similarities but may have different substituents and electronic properties.

    Pyrimidine Derivatives: These compounds have the same pyrimidine core but differ in their side chains and functional groups.

Uniqueness

(2Z)-6-BENZYL-5-METHYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE is unique due to its combination of a thiazolo[3,2-a]pyrimidine core with benzyl and isopropylphenyl groups. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

(2Z)-6-benzyl-5-methyl-2-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione

InChI

InChI=1S/C24H22N2O2S/c1-15(2)19-11-9-18(10-12-19)14-21-23(28)26-16(3)20(22(27)25-24(26)29-21)13-17-7-5-4-6-8-17/h4-12,14-15H,13H2,1-3H3/b21-14-

InChI Key

OXHMXQINEWGEAV-STZFKDTASA-N

Isomeric SMILES

CC1=C(C(=O)N=C2N1C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/S2)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC=C(C=C3)C(C)C)S2)CC4=CC=CC=C4

Origin of Product

United States

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